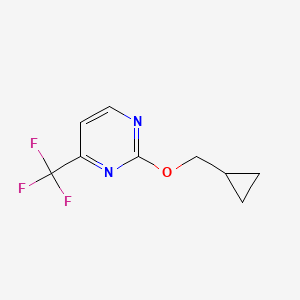

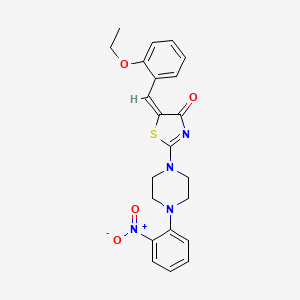

![molecular formula C22H17N3O3S2 B2820713 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide CAS No. 392236-26-9](/img/structure/B2820713.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied extensively due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the crystal structure, intermolecular interactions, and stability of these compounds .Aplicaciones Científicas De Investigación

Anticonvulsant Applications

Benzothiazole derivatives have been explored for their potential anticonvulsant effects. For example, research has shown that certain benzothiazole compounds demonstrate high anticonvulsive activity on models of seizure, highlighting their promise as new medicinal substances for epilepsy treatment (Sych et al., 2018).

Anticancer Potential

Compounds with benzothiazole structures have been synthesized and evaluated for their anticancer properties. Studies indicate that benzothiazole derivatives exhibit cytotoxicity against various human neoplastic cell lines, suggesting their utility as potential anticancer agents (Romero-Castro et al., 2011). Another research effort synthesized benzothiazole acylhydrazones, evaluating them as anticancer agents, and found that they have considerable activity against certain cancer cell lines, pointing to the role of benzothiazole derivatives in developing new therapeutic agents (Osmaniye et al., 2018).

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives against various microorganisms, including Streptococcus pyogenes and Pseudomonas aeruginosa, have been demonstrated. This suggests their potential application in treating infections caused by these pathogens (Gupta, 2018).

Material Science and Luminescence

Benzothiazole compounds have been studied for their luminescence properties, which could be applied in the development of new luminescent materials. For instance, thiophenyl-derivatized nitrobenzoato antennas have been evaluated as sensitizers of Eu(III) and Tb(III) luminescence, which might find applications in optoelectronic devices (Viswanathan & Bettencourt-Dias, 2006).

Anticonvulsant and Sedative-Hypnotic Activity

Some benzothiazole derivatives were designed and synthesized as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced convulsion tests. This underlines the multifaceted potential of benzothiazole compounds in pharmacology, including their use as sedative-hypnotics without impairing learning and memory (Faizi et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for the development of new anti-tubercular drugs .

Mode of Action

The compound interacts with its target through a series of biochemical reactions. The nitro group at the 4th position of the phenyl ring also seems to enhance the compound’s antibacterial action .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition . The exact pathways and their downstream effects are still under investigation. The compound’s potent inhibitory activity suggests that it may disrupt essential biochemical processes within the bacterium .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is evidenced by the compound’s potent inhibitory activity, as demonstrated by its low minimum inhibitory concentration (MIC) values against the bacterium .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While specific safety and hazard information for “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide” is not available in the retrieved papers, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition should be taken when handling similar compounds .

Direcciones Futuras

Benzothiazole derivatives have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and exploration of their mechanisms of action . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be an important area of future research.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S2/c26-20(13-9-11-14(12-10-13)25(27)28)24-22-19(15-5-1-3-7-17(15)29-22)21-23-16-6-2-4-8-18(16)30-21/h2,4,6,8-12H,1,3,5,7H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBUWQWGYXEHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride](/img/structure/B2820630.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2820634.png)

![N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2820635.png)

![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)